Cas no 362669-45-2 (Ethyl 8-(1-naphthyl)-8-oxooctanoate)

Ethyl 8-(1-naphthyl)-8-oxooctanoate Chemical and Physical Properties
Names and Identifiers
-
- ethyl 8-naphthalen-1-yl-8-oxooctanoate
- LogP
- Ethyl 8-(1-naphthyl)-8-oxooctanoate
- ETHYL 8-(NAPHTHALEN-1-YL)-8-OXOOCTANOATE
-
- MDL: MFCD01320265
- Inchi: InChI=1S/C20H24O3/c1-2-23-20(22)15-6-4-3-5-14-19(21)18-13-9-11-16-10-7-8-12-17(16)18/h7-13H,2-6,14-15H2,1H3
- InChI Key: HESSMGIRCGDOPS-UHFFFAOYSA-N
- SMILES: CCOC(=O)CCCCCCC(=O)C1=CC=CC2=CC=CC=C21
Computed Properties
- Exact Mass: 312.17300
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 23
- Rotatable Bond Count: 10
Experimental Properties
- PSA: 43.37000
- LogP: 4.92620
Ethyl 8-(1-naphthyl)-8-oxooctanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM263822-5g |
Ethyl 8-(1-naphthyl)-8-oxooctanoate |
362669-45-2 | 95% | 5g |
$1089 | 2023-01-03 | |
Chemenu | CM263822-1g |
Ethyl 8-(1-naphthyl)-8-oxooctanoate |
362669-45-2 | 95% | 1g |
$298 | 2023-01-03 | |
abcr | AB367767-1 g |
Ethyl 8-(1-naphthyl)-8-oxooctanoate, 97%; . |
362669-45-2 | 97% | 1g |
€633.40 | 2023-04-26 | |
Fluorochem | 207773-5g |
ethyl 8-(1-naphthyl)-8-oxooctanoate |
362669-45-2 | 97% | 5g |
£1447.00 | 2022-03-01 | |
Fluorochem | 207773-2g |
ethyl 8-(1-naphthyl)-8-oxooctanoate |
362669-45-2 | 97% | 2g |
£613.00 | 2022-03-01 | |
Ambeed | A416383-1g |
Ethyl 8-(1-naphthyl)-8-oxooctanoate |
362669-45-2 | 95+% | 1g |
$319.0 | 2024-04-19 | |
Crysdot LLC | CD12078626-1g |
Ethyl 8-(1-naphthyl)-8-oxooctanoate |
362669-45-2 | 95+% | 1g |
$316 | 2024-07-24 | |
abcr | AB367767-5 g |
Ethyl 8-(1-naphthyl)-8-oxooctanoate, 97%; . |
362669-45-2 | 97% | 5g |
€2356.60 | 2023-04-26 | |
TRC | E102310-500mg |
Ethyl 8-(1-naphthyl)-8-oxooctanoate |
362669-45-2 | 500mg |
$ 605.00 | 2022-06-05 | ||
Chemenu | CM263822-1g |
Ethyl 8-(1-naphthyl)-8-oxooctanoate |
362669-45-2 | 95% | 1g |
$298 | 2021-08-18 |
Ethyl 8-(1-naphthyl)-8-oxooctanoate Related Literature
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Kyungsoo Oh,Jian-Yuan Li,Jinhyang Ryu Org. Biomol. Chem., 2010,8, 3015-3024
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Kevin de Aquino Dias,Leandro Helgueira Andrade Green Chem., 2021,23, 2308-2316
Additional information on Ethyl 8-(1-naphthyl)-8-oxooctanoate
Ethyl 8-(1-naphthyl)-8-oxooctanoate: A Comprehensive Overview
Ethyl 8-(1-naphthyl)-8-oxooctanoate, with CAS No. 362669-45-2, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a naphthyl group with an ester functional group. The naphthyl group, derived from naphthalene, contributes to the compound's aromaticity and stability, while the ester group imparts versatility in its chemical reactivity and applications.
The molecular structure of Ethyl 8-(1-naphthyl)-8-oxooctanoate is notable for its octanoate backbone. The octanoate moiety consists of an eight-carbon chain with a ketone group at the eighth position. This arrangement allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis. Recent studies have highlighted its potential as a precursor in the synthesis of advanced materials, including polymers and pharmaceutical agents.
One of the key areas of research involving Ethyl 8-(1-naphthyl)-8-oxooctanoate is its application in drug delivery systems. The compound's ability to form stable ester linkages has been leveraged to create biodegradable polymers that can encapsulate and release drugs over extended periods. This property is particularly promising for the development of controlled-release pharmaceuticals, which are increasingly sought after in the medical industry.
In addition to its pharmaceutical applications, Ethyl 8-(1-naphthyl)-8-oxooctanoate has shown potential in the field of optoelectronics. Its aromatic naphthyl group contributes to its electronic properties, making it a candidate for use in organic light-emitting diodes (OLEDs) and other advanced electronic devices. Recent research has focused on optimizing its electronic characteristics through structural modifications, with promising results in enhancing device efficiency and stability.
The synthesis of Ethyl 8-(1-naphthyl)-8-oxooctanoate typically involves multi-step reactions, often starting from naphthalene derivatives. The process may include oxidation, esterification, and purification steps to achieve the desired product. Researchers have explored various synthetic pathways to improve yield and reduce production costs, with some methods showing significant promise for large-scale manufacturing.
From an environmental perspective, Ethyl 8-(1-naphthyl)-8-oxooctanoate has been studied for its biodegradability and eco-friendliness. Initial findings suggest that under certain conditions, the compound can degrade into non-toxic byproducts, making it a more sustainable alternative to traditional materials in various industries.
In conclusion, Ethyl 8-(1-naphthyl)-8-oxooctanoate (CAS No. 362669-45-2) is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure and chemical properties make it a valuable tool in organic synthesis, drug delivery systems, optoelectronics, and sustainable materials development. As research continues to uncover new possibilities for this compound, its role in advancing technology and medicine is expected to grow significantly.
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